Azinic acid

Catalog No.
S650126
CAS No.
M.F
H3NO2
M. Wt
49.03 g/mol
Availability
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Azinic acid

Product Name

Azinic acid

IUPAC Name

azinic acid

Molecular Formula

H3NO2

Molecular Weight

49.03 g/mol

InChI

InChI=1S/H3NO2/c2-1-3/h2H,1H2

InChI Key

WIGBIRJTZOHFID-UHFFFAOYSA-N

Canonical SMILES

[NH2+](O)[O-]

Azinic acid is a nitrogen oxoacid.

Thermodynamic Stability and Decomposition Pathways

The thermodynamic stability of azinic acid is fundamentally governed by the inherent weakness of nitrogen-oxygen bonds within its molecular structure. Compounds containing N-O bonds are characteristically thermally unstable due to the relatively low bond dissociation energies, typically ranging from 40-60 kcal/mol [3] [4]. This structural feature makes azinic acid susceptible to thermal decomposition at elevated temperatures.

Based on comparative analysis with structurally similar nitrogen oxoacids and hydroxylamine derivatives, azinic acid is expected to undergo thermal decomposition through a radical mechanism [3] [5]. The decomposition process likely initiates with homolytic cleavage of the weaker N-O bonds, generating reactive radical intermediates that subsequently undergo further fragmentation [5] [6].

The major decomposition products anticipated from azinic acid thermal breakdown include ammonia (NH₃), water (H₂O), nitrous oxide (N₂O), and nitric oxide (NO) [5] [6]. These products are consistent with the decomposition patterns observed in related nitrogen-oxygen compounds where N-O bond scission predominates [3] [7].

ParameterValue/DescriptionNotes
Decomposition Temperature Range (°C)Not experimentally determinedSimilar N-O compounds decompose <200°C
Thermal Stability ClassificationThermally unstableBased on N-O bond weakness
Decomposition MechanismLikely radical mechanismSimilar to hydroxylamine decomposition
Major Decomposition ProductsNH₃, H₂O, N₂O, NOBased on N-O bond cleavage patterns
Activation Energy (estimated)Not determinedRequires experimental determination
Stability in AirUnstable due to oxidationProne to oxidative decomposition
Stability under Inert ConditionsMore stable than in airLess oxidative stress

The compound demonstrates enhanced stability under inert atmospheric conditions compared to air exposure, where oxidative degradation processes accelerate decomposition [5] [8]. This behavior is characteristic of nitrogen oxoacids that are susceptible to further oxidation of nitrogen centers when exposed to atmospheric oxygen [9].

Solubility Profiling in Polar/Non-Polar Solvents

The solubility characteristics of azinic acid can be predicted based on its molecular structure and physicochemical properties. The compound's XLogP3-AA value of -1.3 indicates high hydrophilicity and strong preference for polar solvents [1] . This negative partition coefficient suggests favorable interactions with polar media through hydrogen bonding and dipole-dipole interactions [11] [12].

Azinic acid possesses two hydrogen bond donor sites and two hydrogen bond acceptor sites, facilitating extensive hydrogen bonding networks with protic solvents [1]. The topological polar surface area of 53.9 Ų further supports its polar nature and expected high solubility in polar solvents [1].

Solvent CategoryPredicted SolubilityBasis for PredictionXLogP3 Indicator
WaterHighPolar, H-bonding capable-1.3 favors water
MethanolHighPolar protic, H-bonding-1.3 favors polar
EthanolHighPolar protic, H-bonding-1.3 favors polar
Ethyl EtherLowLimited H-bondingLimited by polarity
BenzeneVery LowNonpolarPoor due to polarity mismatch
ChloroformLowLow polarityPoor due to polarity
Carbon DisulfideVery LowNonpolarPoor due to polarity
AcetoneLowPolar aproticModerate

In aqueous solutions, azinic acid is expected to exhibit high solubility due to its ability to form multiple hydrogen bonds with water molecules [13] [14]. The presence of both amino and hydroxyl functional groups enables extensive solvation through water molecules, similar to the behavior observed in hydroxylamine [13] [15].

Protic organic solvents such as methanol and ethanol should also demonstrate good solvation capabilities for azinic acid [16] [17]. These solvents can participate in hydrogen bonding interactions while providing a less polar environment than water [16].

Non-polar solvents including benzene, carbon disulfide, and aliphatic hydrocarbons are predicted to show very poor solubility for azinic acid [12] [18]. The significant polarity mismatch and absence of hydrogen bonding capabilities in these solvents create unfavorable thermodynamic conditions for dissolution [18] [19].

Acid-Base Behavior and pKa Determination

Azinic acid exhibits amphoteric behavior, functioning as both a Brønsted acid and a weak base depending on solution conditions [2] [20]. As a nitrogen oxoacid, it can undergo stepwise deprotonation reactions, with the first ionization involving the hydroxyl proton and potential secondary ionization of the amino group [21] [22].

The estimation of pKa values for azinic acid relies on empirical correlations developed for oxoacids and comparison with structurally related compounds [21] [23]. For oxoacids with the general formula containing nitrogen as the central atom, approximate pKa values can be calculated using the relationship pKa ≈ 8 - 5p, where p represents the number of oxygen atoms not participating in OH groups [21].

PropertyValueMethod/Reference
pKa₁ (estimated)~3-5Oxoacid correlation
pKa₂ (estimated)~8-10Secondary ionization
Conjugate Base 1NH₂O₂⁻First deprotonation
Conjugate Base 2NHO₂²⁻Second deprotonation
Acid Strength ClassificationWeak acidCompared to similar oxoacids
Base Strength (conjugate)Weak baseBased on pKa values
pH of 0.1 M solution (estimated)~3-4Calculated from pKa₁

The first acid dissociation constant (pKa₁) is estimated to fall within the range of 3-5, positioning azinic acid as a weak acid comparable to other nitrogen oxoacids [24] [22]. This acidity level is intermediate between stronger inorganic acids and typical organic carboxylic acids [20] [25].

The second ionization (pKa₂) is predicted to occur at a significantly higher pH value, approximately 8-10, involving deprotonation from the amino nitrogen [23] [26]. This secondary ionization is characteristic of compounds containing amino groups where the nitrogen lone pair participates in acid-base equilibria [26].

The conjugate base species formed through sequential deprotonation exhibit increasing basicity, with the fully deprotonated form (NHO₂²⁻) demonstrating stronger basic character than the mono-deprotonated species (NH₂O₂⁻) [27] [28]. This behavior follows the expected pattern for polyprotic acids where successive deprotonation steps become increasingly difficult [29] [30].

XLogP3

-1.3

Wikipedia

Azinic acid

Dates

Last modified: 07-20-2023

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